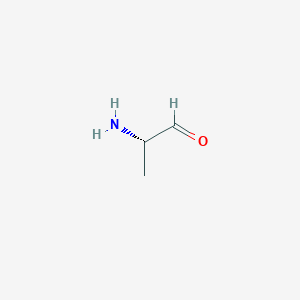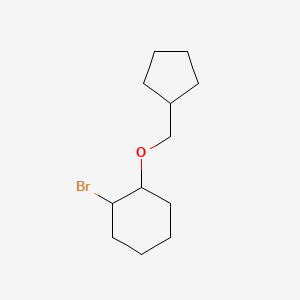
1-Bromo-2-(cyclopentylmethoxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(cyclopentylmethoxy)cyclohexane is an organic compound with the molecular formula C12H21BrO. It is a brominated derivative of cyclohexane, where a bromine atom is attached to the first carbon and a cyclopentylmethoxy group is attached to the second carbon of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopentylmethoxy)cyclohexane typically involves the bromination of 2-(cyclopentylmethoxy)cyclohexane. This can be achieved through the reaction of 2-(cyclopentylmethoxy)cyclohexane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(cyclopentylmethoxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions (E2 and E1): The compound can undergo elimination reactions to form alkenes, particularly when treated with strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).
Oxidation and Reduction Reactions: The cyclopentylmethoxy group can be oxidized to form corresponding ketones or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) in solvents such as ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines depending on the nucleophile used.
Elimination: Formation of alkenes such as cyclohexene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(cyclopentylmethoxy)cyclohexane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science:
Chemical Biology: Used in the study of biological systems and the development of chemical probes for biological research
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(cyclopentylmethoxy)cyclohexane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom serves as a good leaving group, allowing the compound to participate in various chemical transformations. The cyclopentylmethoxy group can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(methoxymethyl)cyclohexane
- 1-Bromo-2-(ethoxymethyl)cyclohexane
- 1-Bromo-2-(cyclohexylmethoxy)cyclohexane
Uniqueness
1-Bromo-2-(cyclopentylmethoxy)cyclohexane is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic properties to the compound. This makes it different from other brominated cyclohexane derivatives and allows it to participate in specific chemical reactions and applications .
Eigenschaften
Molekularformel |
C12H21BrO |
|---|---|
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
1-bromo-2-(cyclopentylmethoxy)cyclohexane |
InChI |
InChI=1S/C12H21BrO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h10-12H,1-9H2 |
InChI-Schlüssel |
SZGGZAFINABPKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COC2CCCCC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


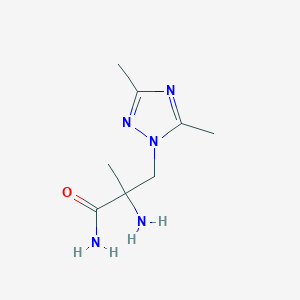
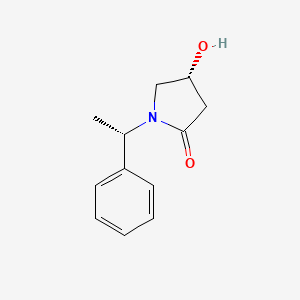
![2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
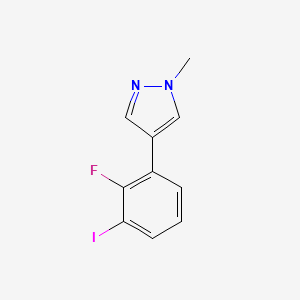
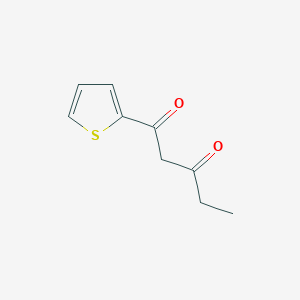
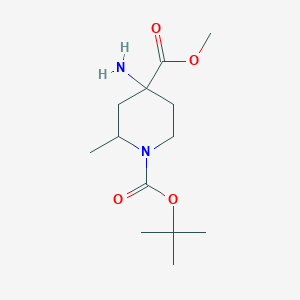
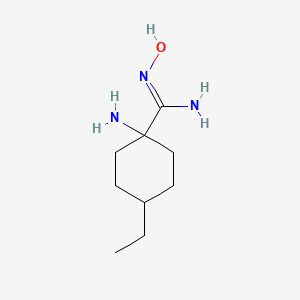
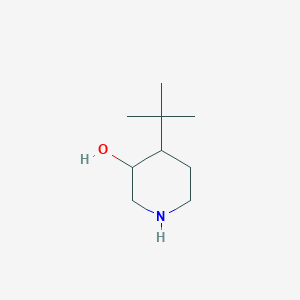
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
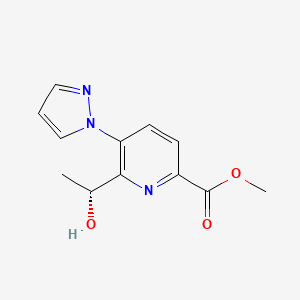


![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
